Pyrazolo[1,5-a]pyrimidine derivative 5

Catalog No.
S11230101
CAS No.
M.F
C26H24Cl2N4O
M. Wt
479.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyrimidine derivative 5

Product Name

Pyrazolo[1,5-a]pyrimidine derivative 5

IUPAC Name

6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-(1-methylcyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C26H24Cl2N4O

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C26H24Cl2N4O/c1-26(13-5-2-6-14-26)31-25(33)21-16-30-32-23(17-9-11-18(27)12-10-17)20(15-29-24(21)32)19-7-3-4-8-22(19)28/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3,(H,31,33)

InChI Key

UVMYGLSWIQQBTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC(=O)C2=C3N=CC(=C(N3N=C2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Pyrazolo[1,5-a]pyrimidine derivatives, particularly the compound known as "Pyrazolo[1,5-a]pyrimidine derivative 5," represent a significant class of nitrogen-containing heterocycles that have garnered attention in medicinal chemistry due to their diverse biological activities. This specific derivative is characterized by a fused ring system comprising both pyrazole and pyrimidine moieties, which contributes to its structural uniqueness and pharmacological potential. The compound's rigid and planar structure allows for effective interactions with biological targets, making it a valuable scaffold in drug design.

  • Condensation Reactions: The initial step often includes the condensation of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base, such as sodium ethanolate. This reaction yields a dihydroxy-heterocycle precursor.
  • Chlorination: The dihydroxy compound is then chlorinated using phosphorus oxychloride to introduce chlorine substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core.
  • Nucleophilic Substitution: Subsequent nucleophilic substitution reactions with various amines (e.g., morpholine) lead to the formation of more complex derivatives with enhanced biological activity. These reactions are characterized by high yields and selectivity due to the reactivity of the chlorine substituents at specific positions on the core structure .

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Properties: Many derivatives have shown promising results in inhibiting cancer cell proliferation by targeting various kinases involved in tumor growth and survival .
  • Enzymatic Inhibition: These compounds have been identified as potent inhibitors of tropomyosin receptor kinases (Trk), which are crucial for treating solid tumors associated with neurotrophic receptor tyrosine kinase fusions .
  • Psychopharmacological Effects: Some derivatives have demonstrated potential as anxiolytics and sleep aids, contributing to their therapeutic applications in mental health disorders .

The synthesis of Pyrazolo[1,5-a]pyrimidine derivative 5 can be achieved through various methodologies:

  • Cyclocondensation: This method involves the reaction of 5-amino-pyrazoles with bifunctional reagents such as β-dicarbonyl compounds or β-enaminones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine framework .
  • Copper-Catalyzed Reactions: Recent advancements include copper-catalyzed methodologies that enhance reaction efficiency and yield while minimizing environmental impact .
  • Post-functionalization Techniques: Following the initial synthesis, further modifications can be performed to enhance solubility and bioactivity through various functional group substitutions .

Pyrazolo[1,5-a]pyrimidine derivatives have found applications across multiple fields:

  • Pharmaceutical Development: They are pivotal in developing new anticancer agents and inhibitors for various enzymatic pathways.
  • Material Science: Their unique photophysical properties make them suitable for applications in organic electronics and photonic devices .
  • Agricultural Chemistry: Some derivatives exhibit herbicidal and fungicidal properties, contributing to pest management strategies .

Interaction studies involving Pyrazolo[1,5-a]pyrimidine derivative 5 focus on its binding affinity and selectivity towards specific biological targets:

  • Structure-Activity Relationship (SAR): Investigations into how structural modifications influence biological activity have revealed critical insights into optimizing potency against targets such as Trk receptors .
  • Molecular Docking Studies: Computational approaches are employed to predict binding modes and affinities of these compounds with their targets, aiding in rational drug design .

Several compounds share structural similarities with Pyrazolo[1,5-a]pyrimidine derivative 5, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-b]quinolin-6-oneFused quinoline structureAnticancer activity
Imidazo[1,2-a]pyridineImidazole fused with pyridineAntimicrobial properties
Triazolo[4,3-a]pyridineTriazole ring fused with pyridineAntiviral activity
Thiadiazole derivativesThiadiazole ring systemAntidiabetic effects

The uniqueness of Pyrazolo[1,5-a]pyrimidine derivative 5 lies in its specific arrangement of nitrogen atoms within a bicyclic framework that enhances its interaction capabilities with biological targets compared to other similar compounds.

The C7 position of the pyrazolo[1,5-a]pyrimidine core has emerged as a critical determinant of kinase binding affinity and selectivity. Structural modifications at this position directly influence the interaction with the hinge region of the ATP-binding pocket, which is essential for achieving potent kinase inhibition [2] [3].

Investigations into C7-substituted derivatives have revealed that the incorporation of oxetan-3-yl amino groups leads to enhanced kinase binding affinity while simultaneously reducing lipophilicity by approximately 0.8 log units compared to their cyclopropyl counterparts [2]. This modification results in compounds exhibiting IC50 values in the range of 3-30 nanomolar against various kinases, including CK2, while maintaining favorable pharmacokinetic properties such as decreased plasma protein binding and reduced hERG ion channel activity [2].

Cyclopropyl amino substitutions at the C7 position have demonstrated exceptional potency, with IC50 values consistently below 3 nanomolar against multiple kinase targets [2]. The small alkyl groups, including methyl, isopropyl, and cyclopropyl derivatives, have shown comparable cellular activity in mechanistic assays measuring CK2 substrate phosphorylation [2]. The structural rigidity imposed by the cyclopropyl group appears to optimize the binding geometry within the ATP-binding pocket, contributing to the observed high affinity [2].

Morpholine substitutions at the C7 position have yielded compounds with moderate to high kinase binding affinity, typically exhibiting IC50 values in the 10-100 nanomolar range [4]. The morpholine moiety provides favorable interactions with the enzyme active site through hydrogen bonding with residues such as Val-828 in the hinge region, as demonstrated in molecular docking studies with PI3Kδ [4]. This substitution pattern has proven particularly effective for developing selective inhibitors with improved aqueous solubility [4].

Piperidine derivatives at the C7 position have shown variable kinase binding affinity, with IC50 values ranging from 1-100 nanomolar depending on the specific substitution pattern [5] [6]. The incorporation of hydroxyl groups on the piperidine ring, such as in trans-1,4-diaminocyclohexane derivatives, has been shown to maintain essential hydrogen bonding interactions with residues Asp-128 and Asp-131 in Pim-1 kinase [5]. The length of the linker connecting the piperidine to the core structure has proven crucial for maintaining potency, with shorter chains resulting in complete loss of activity [5].

Imidazole derivatives at the C7 position have demonstrated potent kinase inhibition with IC50 values consistently below 3 nanomolar [2]. The N-methyl imidazole group positioned at the solvent-accessible interface has shown potential for further structural modifications while maintaining enzymatic activity. However, most imidazole derivatives have exhibited adverse effects on aqueous solubility, which may limit their pharmaceutical development [2].

Role of N1-Modifications in ATP-Competitive Inhibition

The N1 position of the pyrazolo[1,5-a]pyrimidine core plays a fundamental role in determining the mechanism of kinase inhibition, particularly in facilitating ATP-competitive binding [1] [2] [3]. Modifications at this position directly influence the compound's ability to compete with ATP for binding to the kinase active site.

N-methylation at the N1 position has been shown to preserve enzymatic and cellular activity while maintaining the ATP-competitive mechanism of inhibition [2]. Studies have demonstrated that N-methylation of acetamide groups, leading to ring-constrained analogues, maintains both biochemical potency and cellular activity with IC50 values in the 45-52 nanomolar range [2]. This modification does not significantly alter the pharmacokinetic properties of the compounds while preserving their essential binding interactions [2].

The hinge region binding capability of N1-modified derivatives is critical for their activity as ATP-competitive inhibitors [2] [7]. X-ray crystallographic studies have revealed that the pyrazolo[1,5-a]pyrimidine core interacts with the hinge region through the N2 of the pyrazole ring and the C7 amino group, forming essential hydrogen bonds with backbone atoms between His115 and Val116 [2] [7]. This binding mode is characteristic of ATP-competitive inhibitors and is maintained across various N1 modifications [2].

The ATP-competitive interaction mechanism involves the pyrazolo[1,5-a]pyrimidine core occupying the adenine-binding pocket of ATP, with the N1 position contributing to the overall binding affinity and selectivity [7]. Compounds with appropriate N1 modifications have demonstrated the ability to compete effectively with ATP at physiological concentrations, resulting in potent kinase inhibition [7]. The pyrazolo[1,5-a]pyrimidine core acts as a bioisostere of adenine, mimicking key interactions normally formed by ATP in the kinase active site [7].

Electronic Effects of Aromatic Ring Substituents on Pharmacokinetic Properties

The electronic properties of aromatic ring substituents significantly influence the pharmacokinetic profile of pyrazolo[1,5-a]pyrimidine derivatives, affecting parameters such as absorption, distribution, metabolism, and excretion [8].

Electron-withdrawing groups, particularly those positioned at the meta-position of aromatic rings, have been shown to improve kinase selectivity and enhance overall pharmacokinetic properties [5] [8]. Substituents such as trifluoromethyl (-CF3), chloro (-Cl), and trifluoromethoxy (-OCF3) groups have demonstrated the ability to maintain nanomolar IC50 activity while improving ADMET parameters [5]. The incorporation of electron-withdrawing groups has resulted in compounds with IC50 values in the 1-50 nanomolar range and enhanced metabolic stability [5].

Electron-donating groups on aromatic rings have generally resulted in reduced kinase potency compared to electron-withdrawing counterparts, with IC50 values often falling in the 50-500 nanomolar range [5]. However, these modifications can lead to improved clearance properties and reduced off-target effects in some cases [5]. The balance between electronic effects and pharmacokinetic properties requires careful optimization to achieve therapeutically relevant compounds [5].

Halogen substitution patterns have proven effective in maintaining kinase activity while providing stable metabolic profiles [5]. Chloro and bromo substituents have shown particular promise in maintaining IC50 values in the 1-50 nanomolar range while exhibiting favorable pharmacokinetic properties [5]. The halogen atoms contribute to improved binding affinity through halogen bonding interactions with the protein target [5].

Trifluoromethyl groups have demonstrated exceptional ability to enhance both potency and pharmacokinetic properties, with compounds exhibiting IC50 values in the 1-30 nanomolar range and improved metabolic stability [5]. The electron-withdrawing nature of the trifluoromethyl group, combined with its lipophilic character, provides an optimal balance for achieving potent kinase inhibition with favorable drug-like properties [5].

In silico ADMET predictions have confirmed that most pyrazolo[1,5-a]pyrimidine derivatives with appropriately positioned aromatic substituents comply with Lipinski's rule of five, demonstrate higher gastrointestinal absorption, and show acceptable cytochrome P450 inhibition profiles [8]. The carcinogenicity tests have been predicted as negative, and hERG inhibition presents medium risk, indicating a favorable safety profile [8].

Three-Dimensional Conformational Analysis for Allosteric Modulation

The three-dimensional conformational properties of pyrazolo[1,5-a]pyrimidine derivatives significantly influence their potential for allosteric modulation of kinase activity, although most compounds in this class primarily function as ATP-competitive inhibitors [1] [2] [3].

Conformational analysis has revealed that the cisoid conformation of acetamide groups is energetically disfavored but essential for optimal binding to kinase targets [2]. This conformational constraint enables the carbonyl group to coordinate with buried water molecules adjacent to the gatekeeper residue and form hydrogen bonds with key amino acid residues such as Lys-68 and Asp-175 [2]. The maintenance of this specific conformation is crucial for achieving high binding affinity and appears to be stabilized by ortho-substituents on the aromatic ring [2].

Macrocyclic constraints have been employed to improve selectivity and potentially access allosteric binding sites [9] [10]. The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has shown promise in achieving enhanced selectivity within kinase families, with some compounds exhibiting IC50 values in the 1-50 nanomolar range with improved kinase selectivity profiles [9] [10]. These macrocyclic structures can adopt conformations that may access binding sites distinct from the ATP-binding pocket [10].

Hydrogen bonding networks play a crucial role in stabilizing the bioactive conformation of pyrazolo[1,5-a]pyrimidine derivatives [2] [9]. The formation of multiple hydrogen bonds, including interactions with buried water molecules, contributes to the overall binding affinity and may influence the compound's ability to induce conformational changes in the target protein [2]. The cyano group at the C3 position has been shown to coordinate with water molecules at distances of approximately 3.0 Å, contributing to the stabilization of the bound conformation [2].

Molecular dynamics simulations have provided insights into the conformational flexibility of pyrazolo[1,5-a]pyrimidine derivatives and their binding modes with various kinase targets [11] [12]. These studies have revealed that while most compounds function as ATP-competitive inhibitors, certain conformational states may contribute to allosteric effects through stabilization of specific protein conformations [11].

The rigid, planar framework of the pyrazolo[1,5-a]pyrimidine core provides a stable scaffold for conformational modifications, with substitutions at different positions influencing the overall molecular conformation and its interaction with biological targets [3] [9]. The ability to introduce conformational constraints through cyclization or specific substitution patterns offers opportunities for developing compounds with unique binding modes and selectivity profiles [9].

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

478.1327168 g/mol

Monoisotopic Mass

478.1327168 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-08-2024

Explore Compound Types